molecular formula C19H12ClFN4O2S B2455774 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one CAS No. 1251703-16-8

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one

Cat. No.: B2455774
CAS No.: 1251703-16-8
M. Wt: 414.84
InChI Key: GTXPQWKYYLESMF-UHFFFAOYSA-N
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Description

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoxazole ring, a cyclopropane carboxamide group, and a thienylmethyl amino sulfonyl phenyl vinyl moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Properties

IUPAC Name

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2S/c1-28-13-4-2-3-12(10-13)25-8-7-16(26)17(23-25)19-22-18(24-27-19)11-5-6-15(21)14(20)9-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXPQWKYYLESMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the various functional groups. One common method for synthesizing isoxazole derivatives is through the Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro (Cl) and fluoro (F) groups on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TargetReagents/ConditionsProductYieldReference
3-Chloro substituentKOH/EtOH, 80°C, 12 h3-Hydroxy derivative72%
4-Fluoro substituentNH<sub>3</sub>/MeCN, 100°C, 24 h4-Amino derivative65%

Mechanism : Electron-withdrawing Cl and F enhance electrophilicity at adjacent positions, enabling attack by nucleophiles like hydroxide or ammonia.

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group oxidizes to sulfoxide (-SO) or sulfone (-SO<sub>2</sub>) under controlled conditions.

Oxidizing AgentSolventTemperatureProductYield
H<sub>2</sub>O<sub>2</sub>/AcOHAcetic acid60°C, 6 hSulfoxide85%
mCPBADCM25°C, 2 hSulfone92%

Key Insight : Sulfone derivatives show enhanced metabolic stability in pharmacological studies.

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in cycloaddition and ring-opening reactions.

Cycloaddition with Alkynes

ReagentsConditionsProductApplication
Phenylacetylene, CuI120°C, DMF, 24 hTriazole hybridAnticancer screening

Acid-Catalyzed Hydrolysis

ConditionsProductNotes
6M HCl, reflux, 8 hCarboxylic acid derivativeOxadiazole ring cleavage

Modification of the Dihydropyridazinone Core

The dihydropyridazinone ring undergoes alkylation and acylation at the N1 position.

Reaction TypeReagentProductYield
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>N1-Methyl derivative78%
AcylationAcCl, pyridineN1-Acetyl derivative81%

Note : Alkylation improves lipophilicity, impacting bioavailability.

Cross-Coupling Reactions

The chloroaryl group participates in Suzuki-Miyaura couplings for structural diversification.

Boronic AcidCatalystConditionsProductYield
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>DME, 80°C, 12 hBiaryl derivative68%
4-Pyridylboronic acidPdCl<sub>2</sub>(dppf)THF, 70°C, 8 hHeteroaromatic hybrid75%

Application : Biaryl derivatives exhibit enhanced binding affinity in kinase inhibition assays .

Photochemical Reactivity

UV irradiation induces C-S bond cleavage in the methylsulfanyl group.

ConditionsProductNotes
UV (365 nm), MeOH, 3 hThiophenol intermediateFollowed by dimerization

Reduction Reactions

Selective reduction of the oxadiazole ring is achievable with LiAlH<sub>4</sub>.

ReagentConditionsProductYield
LiAlH<sub>4</sub>THF, 0°C → RT, 2 hAmine derivative60%

Mechanism : The oxadiazole ring reduces to a diamino intermediate, enabling further functionalization.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant anticancer properties. They are known to inhibit various enzymes and growth factors involved in cancer progression, such as telomerase and topoisomerase . The unique substituents on the phenyl rings enhance their interaction with biological targets.

2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that oxadiazole derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

3. Neurological Applications
Compounds similar to 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one have been investigated for their effects on metabotropic glutamate receptors. These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The modulation of these receptors by the compound could lead to therapeutic advancements in treating conditions such as schizophrenia and anxiety disorders .

Case Studies

Case Study 1: Anticancer Activity
In a recent study, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed that the presence of halogen substituents significantly increased the anticancer activity compared to non-substituted analogues. The compound was observed to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various oxadiazole derivatives found that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria. The tested compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin.

Mechanism of Action

The mechanism by which 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one include other isoxazole derivatives and compounds with similar functional groups, such as:

    Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: (2)

    1,3,4-thiadiazole derivatives: (4)

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties

Biological Activity

The compound 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of oxadiazoles and dihydropyridazines, which are known for their diverse pharmacological properties. The chemical structure can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}ClF N5_{5}O
  • Molecular Weight : 348.75 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study involving various bacterial strains, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed IC50_{50} values of approximately 25 µM and 30 µM respectively . The mechanism of action is thought to involve induction of apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

In models of inflammation, particularly those induced by lipopolysaccharides (LPS), the compound significantly reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6) in a dose-dependent manner. This suggests that it may act as a potent anti-inflammatory agent by inhibiting NF-kB signaling pathways .

Case Studies and Research Findings

Several studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy against clinical isolates.
    • Findings : The compound exhibited broad-spectrum activity against gram-positive and gram-negative bacteria with notable potency against resistant strains .
  • Anticancer Mechanism Investigation :
    • Objective : To explore the apoptotic effects on cancer cell lines.
    • Findings : Flow cytometry analysis indicated that treatment with the compound led to increased sub-G1 phase population in MCF-7 cells, confirming apoptotic induction. Western blot analysis revealed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
  • Inflammatory Response Modulation :
    • Objective : To assess the anti-inflammatory potential in vitro.
    • Findings : The compound significantly inhibited LPS-induced NO production in RAW264.7 macrophages, demonstrating its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC/MIC ValueMechanism
AntimicrobialStaphylococcus aureusMIC = 10 µg/mLCell wall synthesis disruption
Escherichia coliMIC = 50 µg/mLCell wall synthesis disruption
AnticancerMCF-7IC50_{50} = 25 µMApoptosis via caspase activation
HCT116IC50_{50} = 30 µMPI3K/Akt pathway inhibition
Anti-inflammatoryRAW264.7 macrophagesInhibition of NO productionNF-kB signaling inhibition

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the oxadiazole and dihydropyridazinone moieties in this compound?

Answer:
The synthesis typically involves multi-step reactions:

  • Oxadiazole formation : Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., chloroacetylation) under reflux in anhydrous solvents like DMF or THF.
  • Dihydropyridazinone assembly : Cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones, often catalyzed by acids (e.g., H2SO4) or bases (e.g., K2CO3).
  • Coupling reactions : Suzuki-Miyaura or Ullmann couplings to attach substituted phenyl groups.
    Key purification steps include column chromatography and recrystallization. Characterization relies on <sup>1</sup>H/<sup>13</sup>C NMR, HPLC, and high-resolution mass spectrometry (HRMS) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?

Answer:

  • Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading).
  • Response surface methodology (RSM) : Central composite designs model nonlinear relationships between factors (e.g., reaction time vs. by-product formation).
  • Case study : demonstrates DoE for flow-chemistry optimization, emphasizing real-time monitoring via HPLC. Adjusting residence time and reagent stoichiometry reduced side products by 30% .

Basic: What spectroscopic techniques validate the compound’s structural integrity?

Answer:

  • NMR : <sup>19</sup>F NMR confirms fluorine substitution patterns; <sup>1</sup>H NMR identifies dihydropyridazinone proton environments.
  • Mass spectrometry : HRMS with electrospray ionization (ESI) verifies molecular weight (±2 ppm error).
  • X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., dihydropyridazinone ring puckering) using SHELX software for refinement .

Advanced: How to resolve contradictions between XRD and NMR data during structural elucidation?

Answer:

  • Complementary analysis : Cross-validate XRD bond lengths/angles with DFT-calculated geometries (e.g., Gaussian 16 at B3LYP/6-31G* level).
  • Dynamic effects : NMR chemical shifts may reflect solution-phase conformers not observed in XRD. Molecular dynamics simulations (e.g., AMBER) assess flexibility.
  • Example : highlights discrepancies in oxadiazole ring planarity resolved via temperature-dependent NMR .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) with IC50 determination.
  • Cellular cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7).
  • Receptor binding : Radioligand displacement assays (e.g., for GPCR targets) with Scatchard plot analysis .

Advanced: What computational strategies predict binding modes to biological targets?

Answer:

  • Docking studies : AutoDock Vina or Glide simulates interactions with active sites (e.g., PARP-1 or COX-2).
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories.
  • Pharmacophore modeling : MOE or Schrödinger identifies critical interaction points (e.g., hydrogen bonds with oxadiazole nitrogen) .

Basic: How to address low solubility in pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility.
  • Prodrug design : Introduce phosphate or acetyl groups at the dihydropyridazinone NH position.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .

Advanced: What strategies mitigate by-product formation during cyclocondensation?

Answer:

  • Kinetic control : Lower reaction temperatures (0–5°C) to favor oxadiazole over triazole by-products.
  • Protecting groups : Temporarily block reactive sites (e.g., -SH in methylsulfanyl groups) with trityl chloride.
  • Workflow : details TLC-guided purification to isolate intermediates, reducing side reactions by 40% .

Basic: How is the methylsulfanyl group’s electronic impact assessed?

Answer:

  • Hammett analysis : Compare substituent effects on reaction rates (e.g., SNAr reactions).
  • DFT calculations : Evaluate electron density maps at the sulfur atom (Mulliken charges).
  • Spectroscopic data : IR stretches (C-S at ~600 cm<sup>-1</sup>) and <sup>13</sup>C NMR shifts (δ 15–20 ppm) .

Advanced: How to design isotopic labeling studies for metabolic pathway tracing?

Answer:

  • <sup>14</sup>C labeling : Introduce <sup>14</sup>C at the oxadiazole ring via Knoevenagel condensation with labeled malononitrile.
  • LC-MS/MS : Quantify metabolites in hepatic microsomes using multiple reaction monitoring (MRM).
  • Case study : used <sup>3</sup>H labeling to track thioxothiazolidinone metabolism in rat plasma .

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